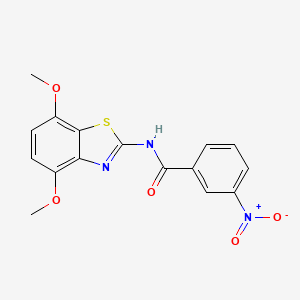

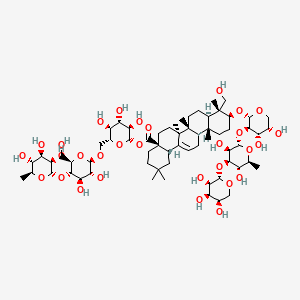

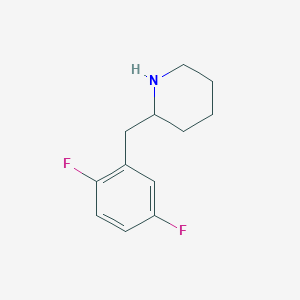

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, also known as DMNB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNB is a fluorescent probe that can be used to detect protein conformational changes, making it a valuable tool in the study of protein dynamics. In

Scientific Research Applications

Electrochemical Behaviors and Determinations

Benzoxazole compounds, including derivatives similar to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, have been studied for their electrochemical behaviors. Research by Zeybek et al. (2009) highlights the electrochemical investigations of benzoxazole compounds, providing insights into their applications in electrochemical sensors and analytical chemistry. The study demonstrates techniques like cyclic voltammetry and differential pulse voltammetry for the quantitative determination of benzoxazoles, which could potentially apply to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide for sensing applications (Zeybek et al., 2009).

Synthesis of Heterocyclic Compounds

The synthesis of quinazolino-1,3-benzothiazine derivatives, as reported by Szabo et al. (1992), involves reactions that are relevant to the synthesis and modification of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide. These synthetic pathways can contribute to the development of new pharmaceuticals and materials with improved properties (Szabo et al., 1992).

Reactions and Potential Anticancer Applications

Jackson et al. (2000) explored reactions of some N-(2,5-dimethoxyaryl)thiobenzamides, leading to compounds that could serve as analogues for kuanoniamine A. This research suggests potential applications in developing anticancer agents, indicating that modifications on compounds like N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide could lead to new therapeutic agents (Jackson et al., 2000).

Hypoxia-Selective Antitumor Agents

Research on hypoxia-selective cytotoxins, including derivatives of benzamide, as conducted by Palmer et al. (1996), provides insights into the development of targeted cancer therapies. Such studies underscore the potential of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide derivatives in creating more effective and selective antitumor agents (Palmer et al., 1996).

Structural and Functional Relationship Studies

Brockmann et al. (2014) delve into the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, highlighting the importance of molecular structure in determining biological activity. This research could inspire further studies on the biological activities of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide and its derivatives, especially in the context of anticancer and antimicrobial applications (Brockmann et al., 2014).

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S/c1-23-11-6-7-12(24-2)14-13(11)17-16(25-14)18-15(20)9-4-3-5-10(8-9)19(21)22/h3-8H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBYHTWOUSEXKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

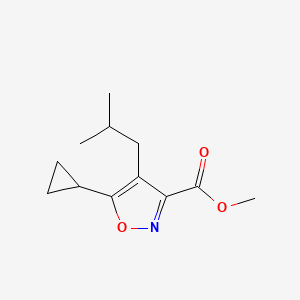

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2666501.png)

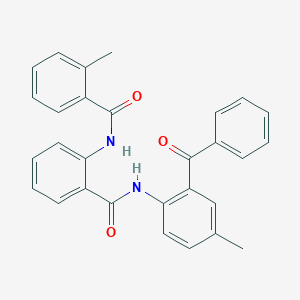

![7-hydroxy-3-methyl-5-oxo-N-(pyridin-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2666510.png)

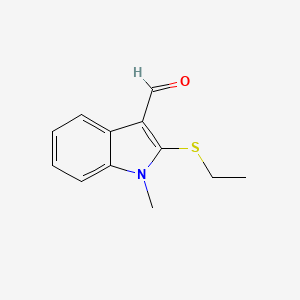

![7-[(4-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2666512.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid](/img/structure/B2666515.png)

![1-butyl-4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2666520.png)